4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Lipoxygenase Inhibition
Research by Abbasi et al. (2017) in the Turkish Journal of Pharmaceutical Sciences explored the synthesis of new sulfonamides bearing a 1,4-benzodioxin ring. This research aimed to develop potential therapeutic agents for bacterial infections and inflammatory ailments. The study found that some synthesized compounds, including derivatives of 1,4-benzodioxin, showed good inhibitory activity against various Gram-positive and Gram-negative bacterial strains and decent inhibition against the lipoxygenase enzyme, indicating potential for the treatment of inflammatory diseases (Abbasi et al., 2017).
Bacterial Biofilm Inhibition and Cytotoxicity
A 2020 study by Abbasi et al. in the Pakistan Journal of Pharmaceutical Sciences synthesized new derivatives of 1,4-benzodioxin and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. The study concluded that certain compounds displayed suitable inhibitory action against these bacterial biofilms and showed docile cytotoxicity (Abbasi et al., 2020).
Antimicrobial and Antifungal Activities
In a 2020 publication in the Pakistan Journal of Pharmaceutical Sciences, Abbasi et al. discussed the synthesis of various 1,4-benzodioxin derivatives and their evaluation for antimicrobial and antifungal activities. The study found that certain compounds exhibited significant antibacterial and antifungal potential, indicating their usefulness as potential therapeutic agents (Abbasi et al., 2020).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites
A study by Titi et al. (2020) in the Journal of Molecular Structure synthesized and characterized various pyrazole derivatives, including 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1H-pyrazol-5-amine. The study identified antitumor, antifungal, and antibacterial pharmacophore sites in these compounds, providing insights into their potential therapeutic applications (Titi et al., 2020).
Antibacterial Agents and Enzyme Inhibitors
Abbasi et al. (2019) in the Brazilian Journal of Pharmaceutical Sciences researched the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The study concluded that several compounds exhibited substantial inhibitory activity against enzymes, suggesting their potential as antibacterial agents and enzyme inhibitors (Abbasi et al., 2019).
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-11(12(13)15-14-7)8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6H,4-5H2,1H3,(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOQOBIOINBNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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